molecular formula C19H15N5O5 B2838491 8-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1396848-11-5

8-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2838491
CAS No.: 1396848-11-5
M. Wt: 393.359
InChI Key: URUULPGXLNPTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid compound designed for advanced chemical and pharmaceutical research. It features a coumarin (2H-chromen-2-one) core, a scaffold widely recognized in medicinal chemistry . Coumarin derivatives are frequently investigated for a broad spectrum of biological activities and serve as fundamental building blocks in the synthesis of novel, biologically active compounds . This molecule is functionalized with a methoxy group at the 8-position and is linked via a carboxamide bridge to a phenyltetrazole moiety. The tetrazole ring is a privileged structure in drug discovery, valued for its metabolic stability and its role as a bioisostere for carboxylic acids. The specific integration of these two pharmacophores makes this chemical a compelling candidate for research in areas such as enzyme inhibition, the development of fluorescent probes, and the exploration of new therapeutic agents. Researchers can utilize this compound as a key intermediate or a lead compound in structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O5/c1-23-19(27)24(22-21-23)13-8-6-12(7-9-13)20-17(25)14-10-11-4-3-5-15(28-2)16(11)29-18(14)26/h3-10H,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUULPGXLNPTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound’s structural uniqueness lies in its combination of 8-methoxycoumarin , tetrazole , and carboxamide functionalities. Below is a comparison with similar compounds from the literature:

Compound Name Core Structure Substituents/Modifications Key Features Reference
Target Compound Coumarin 8-methoxy, 3-carboxamide linked to tetrazolyl-phenyl Bioisosteric tetrazole enhances polarity; methoxy improves lipophilicity
N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl) Amide Derivatives Coumarin-Thiazole Thiazole ring replaces tetrazole; carboxamide linked to thiazole Thiazole introduces sulfur atom, potentially altering redox properties
4-(1-(4-Chlorobenzyl)-1H-1,2,3-Triazol-4-Yl)-N-(4-Fluorophenethyl)-2-Oxo-2H-Chromene-3-Carboxamide Coumarin-Triazole Triazole ring replaces tetrazole; fluorophenethyl group on carboxamide Triazole offers hydrogen-bonding sites; fluorine enhances bioavailability
5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-Yl)-3-Methyl-1H-Pyrazole-4-Carboxamide (3a) Pyrazole-Carboxamide Pyrazole core instead of coumarin; chloro and cyano substituents Pyrazole’s aromaticity may influence binding affinity

Molecular Weight and Analytical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound C₂₂H₁₆N₄O₅ 428.39 Not reported
N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl) Amide () C₂₀H₁₃N₃O₃S 375.40 180–182 65–75
5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-Yl)-3-Methyl-1H-Pyrazole-4-Carboxamide (3a) () C₂₁H₁₅ClN₆O 402.83 133–135 68

Discussion of Key Differences and Implications

  • Tetrazole as a Bioisostere : Unlike thiazole or triazole analogs, the tetrazole group in the target compound may improve metabolic stability by resisting enzymatic hydrolysis, a common issue with ester or carboxylic acid groups .
  • Biological Potential: While direct data on the target compound is absent, the antimicrobial and anticancer activities of structurally related coumarin-carboxamides (e.g., ) suggest plausible therapeutic relevance.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrazole ring and subsequent coupling with the chromene-carboxamide core. Key steps include:

  • Tetrazole Formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl in DMF) to generate the 4-methyl-5-oxo-tetrazole moiety .
  • Coupling Reactions : Amide bond formation between the tetrazole-phenyl intermediate and 8-methoxy-2-oxo-chromene-3-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Critical Parameters :
    • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
    • Temperature : Controlled reflux (80–100°C) prevents decomposition of sensitive intermediates.
    • Catalysts : Piperidine or DBU may accelerate condensation steps .

Basic: Which spectroscopic techniques are most effective for structural validation?

  • IR Spectroscopy : Identifies key functional groups (C=O at ~1680–1720 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
  • NMR Analysis :
    • ¹H-NMR : Methoxy protons (~δ 3.8–4.0 ppm), chromene lactone protons (δ 6.8–8.2 ppm), and tetrazole-ring protons (δ 7.2–7.5 ppm) .
    • ¹³C-NMR : Carbonyl carbons (C=O at ~160–175 ppm) and quaternary carbons in the tetrazole ring (~120–130 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

  • Tetrazole Cyclization : Proposed to proceed via a [3+2] cycloaddition between nitriles and azides, followed by tautomerization to stabilize the 5-oxo-tetrazole structure .
  • Chromene-Tetrazole Coupling : Mechanistic studies using DFT calculations can model the nucleophilic attack of the tetrazole’s NH group on the activated carbonyl of the chromene-carboxylic acid .
  • Experimental Validation : Isotopic labeling (e.g., ¹⁵N in azides) and kinetic studies (monitored via TLC/HPLC) can confirm intermediates .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 64% vs. 70% for similar derivatives) often arise from:

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring may reduce nucleophilicity, slowing coupling reactions .
  • Purification Methods : Gradient column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (DMF/water) impacts purity and recovery .
  • Catalyst Loading : Excess EDCI/HOBt (1.5 equiv.) improves yields but may require post-reaction quenching to avoid side products .

Advanced: How do structural modifications influence bioactivity in SAR studies?

  • Tetrazole Ring : The 4-methyl-5-oxo group enhances hydrogen-bonding with target proteins (e.g., kinases), improving binding affinity .
  • Chromene Core : Methoxy substitution at C-8 increases lipophilicity, enhancing membrane permeability in cellular assays .
  • Phenyl Linker : Para-substitution on the phenyl group optimizes steric compatibility with hydrophobic enzyme pockets .

Advanced: What computational methods predict pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME calculate logP (~2.5), suggesting moderate bioavailability, and topological polar surface area (TPSA ~90 Ų), indicating blood-brain barrier exclusion .
  • Docking Studies : AutoDock Vina models interactions with COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17), highlighting H-bonds with tetrazole and chromene moieties .

Advanced: How to design assays for evaluating anticancer activity?

  • In Vitro Screening :
    • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ values typically <10 µM for active derivatives) .
    • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .
  • Target Validation : Western blotting for caspase-3/9 activation confirms pro-apoptotic pathways .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Solvent Volume : Transition from batch (50 mL) to flow chemistry reduces DMF usage and improves safety .
  • Intermediate Stability : Lyophilization of the tetrazole-phenyl intermediate prevents hydrolysis during storage .
  • Yield Optimization : DoE (Design of Experiments) identifies optimal molar ratios (e.g., 1:1.2 chromene:tetrazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.